Spiro[3.4]octan-1-amine hydrochloride
Overview
Description
Spiro[3.4]octan-1-amine hydrochloride is a chemical compound with the CAS Number: 1378527-98-0 . It has a molecular weight of 161.67 .
Molecular Structure Analysis
The InChI Code for Spiro[3.4]octan-1-amine hydrochloride is 1S/C8H15N.ClH/c9-7-3-6-8(7)4-1-2-5-8;/h7H,1-6,9H2;1H . This code provides a specific identifier for the molecular structure of the compound.Its molecular weight is 161.67 . More detailed physical and chemical properties were not found in the available resources.
Scientific Research Applications
“Spiro[3.4]octan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1378527-98-0 . It has a molecular weight of 161.67 .
One potential application of spirocyclic derivatives, which includes “Spiro[3.4]octan-1-amine hydrochloride”, is as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
The methods of application or experimental procedures for using “Spiro[3.4]octan-1-amine hydrochloride” as an antioxidant would likely involve introducing the compound into a system (such as a biological system or a chemical reaction) where oxidative stress is occurring . The compound would then interact with the free radicals, potentially neutralizing them and preventing them from causing further damage .
The results or outcomes obtained from such an application would depend on the specific system and the extent of the oxidative stress. In general, the use of antioxidants can help to maintain the health and functionality of the system .
properties
IUPAC Name |
spiro[3.4]octan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-3-6-8(7)4-1-2-5-8;/h7H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCJEDNNZRUBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857396 | |
Record name | Spiro[3.4]octan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.4]octan-1-amine hydrochloride | |
CAS RN |
1378527-98-0 | |
Record name | Spiro[3.4]octan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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